molecular formula C4H9ClN2O2 B2549323 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1803589-70-9

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B2549323
CAS No.: 1803589-70-9
M. Wt: 152.58
InChI Key: GGNOJCXCVIDNPK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an aminomethyl group attached to an oxazolidinone ring, which is further stabilized by the hydrochloride salt. This compound is known for its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of oxazolidinone with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by acidification with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate and yield. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)pyridine

Comparison: Compared to these similar compounds, 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.

Properties

IUPAC Name

4-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-8-4(7)6-3;/h3H,1-2,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNOJCXCVIDNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-70-9
Record name 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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